molecular formula C27H18O3 B054969 1,3,5-Tris(p-formylphenyl)benzene CAS No. 118688-53-2

1,3,5-Tris(p-formylphenyl)benzene

Cat. No.: B054969
CAS No.: 118688-53-2
M. Wt: 390.4 g/mol
InChI Key: ZCJZVMNBJKPQEV-UHFFFAOYSA-N
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Scientific Research Applications

MLN-977 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of leukotriene production.

    Biology: MLN-977 is used to investigate the role of leukotrienes in inflammatory responses.

    Medicine: The compound is being studied for its potential use in treating asthma and chronic obstructive pulmonary disease.

    Industry: MLN-977 is used in the development of new anti-inflammatory drugs

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

“1,3,5-Tris(p-formylphenyl)benzene” has been used in the design of COFThi–TFPB–CNT composites for electrochemical sensing of ascorbic acid (AA) and pH . It has also been used in the synthesis of a 2D porous covalent organic framework with unprecedented tth topology, termed COF-346 . These studies highlight the potential of “this compound” in the development of novel materials for various applications.

Preparation Methods

The synthesis of MLN-977 involves several steps. The initial step is the condensation of (S)-4-(hydroxymethyl)butyrolactone and 4-fluorophenol in the presence of diisopropylazodicarboxylate and triphenylphosphine under Mitsunobu conditions. This reaction produces an ether, which is then reduced with diisobutylaluminum hydride in toluene at -78°C to give a lactol. The lactol is converted to a silyl ether by treatment with tert-butyldimethylsilyl chloride and imidazole. Subsequent reaction with TBDMS-Br in dichloromethane at -78°C, followed by condensation with the lithium acetylide derived from acetylene, yields a compound as a mixture of isomers. Chromatographic separation provides the desired trans isomer, which is deprotected by treatment with tetra-n-butylammonium fluoride to give an alcohol. This alcohol is then condensed with N,O-bis(phenoxycarbonyl)hydroxylamine in the presence of diisopropylazodicarboxylate and triphenylphosphine to furnish the hydroxamic acid derivative. Finally, concomitant deprotection of the O-phenoxycarbonyl group and substitution of the remaining phenoxy group for an amino group by treatment with methanolic ammonia in a pressure tube provides MLN-977 .

Chemical Reactions Analysis

MLN-977 undergoes several types of chemical reactions, including:

    Oxidation: MLN-977 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: MLN-977 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

MLN-977 is similar to other 5-lipoxygenase inhibitors such as zileuton and atreleuton. MLN-977 is unique in its specific inhibition of leukotriene production and its potential use in treating both asthma and chronic obstructive pulmonary disease. Other similar compounds include:

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJZVMNBJKPQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647202
Record name 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118688-53-2
Record name 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-formylphenyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []

A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]

A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]

A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []

A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]

A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]

ANone: These COFs show promise in various applications, including:

  • Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []
  • Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []
  • Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []

A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []

A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.

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